N-(4-ethylbenzyl)-N'-phenylethanediamide
Description
N-(4-ethylbenzyl)-N'-phenylethanediamide is a diamide derivative characterized by a central ethanediamide (oxamide) backbone substituted with a 4-ethylbenzyl group and a phenyl group. The 4-ethylbenzyl moiety introduces lipophilicity, which may enhance membrane permeability, while the phenyl group facilitates π-π interactions with biological targets . Diamides are widely studied for their hydrogen-bonding capabilities and versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators .
The compound can be synthesized via condensation reactions between amines (e.g., 4-ethylbenzylamine) and carboxylic acid derivatives, similar to methods described for N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide using coupling agents like EDC . Industrial-scale synthesis would likely optimize solvent systems and catalysts to improve yield .
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-13-8-10-14(11-9-13)12-18-16(20)17(21)19-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFZFIQPPQWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-ethylbenzyl)-N'-phenylethanediamide with structurally related diamides, focusing on molecular features, biological activities, and structure-activity relationships (SAR).
Structural and Molecular Comparisons
Note: Target compound’s molecular formula and weight are inferred from structural analogs (e.g., N-(4-ethylbenzyl)ethanamine in ).
Key Functional Group Contributions
- Morpholine (C₁₅H₂₁N₃O₃) : Increases solubility and confers anti-inflammatory activity via interactions with cyclooxygenase (COX) enzymes .
- Thiophene (C₁₈H₂₂N₂O₃S) : Imparts antitumor activity by disrupting cellular redox balance and metabolic pathways .
- Piperidine-Sulfonyl (C₂₃H₂₈FN₃O₄S) : The sulfonyl group stabilizes receptor binding, while the piperidine ring enables CNS-targeted effects .
SAR Insights
- Lipophilicity : Ethyl and benzyl groups improve bioavailability but may reduce solubility.
- Electron-Withdrawing Groups : Fluorine or sulfonyl moieties enhance target binding affinity and metabolic stability .
- Heterocycles : Thiophene and triazolo-thiazole rings introduce planar rigidity, favoring interactions with hydrophobic enzyme pockets .
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